5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C₉H₁₅N₃S. It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with propyl isothiocyanate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescent polymers.
Mechanism of Action
The mechanism of action of 5-cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-4H-1,2,4-triazole-3-thiol: Known for its kinase inhibition properties.
1H-1,2,4-Triazole-3-thiol: Exhibits tautomerism and forms luminescent polymers with metal salts.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Used in antiviral research.
Uniqueness
5-Cyclobutyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific cyclobutyl and propyl substituents, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-cyclobutyl-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h7H,2-6H2,1H3,(H,11,13) |
InChI Key |
CODOCIROJGOBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCC2 |
Origin of Product |
United States |
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